

Micro-Clear: A Comprehensive Protocol for Decalcification and Tissue Clearing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Micro-Clear*

Cat. No.: *B1176558*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Micro-Clear**, a reagent system for the decalcification and subsequent clearing of biological tissues. This protocol is designed to render dense, opaque, and calcified tissues optically transparent, enabling high-resolution, three-dimensional imaging of intact samples. The following sections detail the principles, required materials, and step-by-step procedures for successful tissue processing.

Introduction to Micro-Clear Technology

Micro-Clear is a comprehensive solution for preparing calcified tissues for deep-tissue imaging. The process involves two key stages: decalcification to remove calcium minerals that cause opacity and tissue clearing to homogenize the refractive index of the sample.^{[1][2]} This enables light to pass through the tissue with minimal scattering, allowing for detailed visualization of internal structures.^{[2][3][4]}

The **Micro-Clear** system is built upon a gentle but effective decalcification agent, followed by a clearing solution that renders the tissue transparent while preserving the integrity of cellular structures and fluorescent labels. This makes it an ideal tool for a wide range of applications, including developmental biology, neuroscience, oncology, and preclinical drug evaluation.

Materials and Reagents

2.1. Micro-Clear Kit Components:

- **Micro-Clear** Decalcification Solution: An EDTA-based solution for the gentle removal of calcium.[\[5\]](#)[\[6\]](#)
- **Micro-Clear** Clearing Solution A: A dehydration and delipidation agent.
- **Micro-Clear** Clearing Solution B: A final refractive index matching solution.

2.2. Required Materials Not Provided:

- Phosphate-buffered saline (PBS), pH 7.4
- Paraformaldehyde (PFA) for fixation
- Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)
- Staining reagents (e.g., fluorescently labeled antibodies, nuclear stains)
- Incubation chambers (e.g., 50 mL conical tubes, glass vials)
- Orbital shaker or rotator
- Imaging system (e.g., confocal, light-sheet, or two-photon microscope)

Experimental Protocols

3.1. Sample Preparation and Fixation

Proper fixation is crucial for preserving tissue morphology and preventing degradation.

- Perfuse the animal with PBS followed by 4% PFA.
- Dissect the tissue of interest and post-fix in 4% PFA for 24 hours at 4°C.
- Wash the tissue thoroughly with PBS (3 x 1 hour changes) to remove excess fixative.

3.2. Decalcification Protocol

This step is essential for mineralized tissues such as bone and teeth.[\[7\]](#)

- Immerse the fixed tissue in **Micro-Clear** Decalcification Solution. Ensure the tissue is fully submerged, with a solution volume at least 20 times the tissue volume.
- Incubate at room temperature with gentle agitation.
- Replace the decalcification solution every 2-3 days.
- Monitor the decalcification progress. This can be done by gently testing the flexibility of the tissue or by using X-ray imaging to confirm the complete removal of calcium.[8][9]
- Once decalcification is complete, wash the tissue extensively in PBS for at least 24 hours, changing the PBS several times to ensure complete removal of the decalcifying agent.[7][8]

3.3. (Optional) Immunostaining

For visualization of specific cellular markers, perform immunostaining after decalcification and before clearing.

- Permeabilize the tissue by incubating in 0.5% Triton™ X-100 in PBS overnight at 4°C.
- Block non-specific antibody binding by incubating in a blocking solution (e.g., PBS with 5% normal goat serum and 0.5% Triton™ X-100) for 24 hours at 4°C.
- Incubate with the primary antibody diluted in blocking solution for 3-5 days at 4°C with gentle agitation.
- Wash the tissue with PBS containing 0.1% Triton™ X-100 (PBST) for 24 hours, with multiple solution changes.
- Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 3-5 days at 4°C with gentle agitation.
- Wash the tissue with PBST for 24 hours, with multiple solution changes.

3.4. Tissue Clearing Protocol

- Immerse the decalcified (and optionally stained) tissue in **Micro-Clear** Clearing Solution A.

- Incubate at room temperature with gentle agitation. The incubation time will vary depending on the tissue size and type (see Table 1).
- Once the tissue appears translucent, transfer it to **Micro-Clear** Clearing Solution B for refractive index matching.
- Incubate at room temperature with gentle agitation until the tissue is completely transparent.
- The cleared tissue is now ready for imaging. Store the sample in **Micro-Clear** Clearing Solution B at room temperature, protected from light.

Data Presentation: Recommended Incubation Times

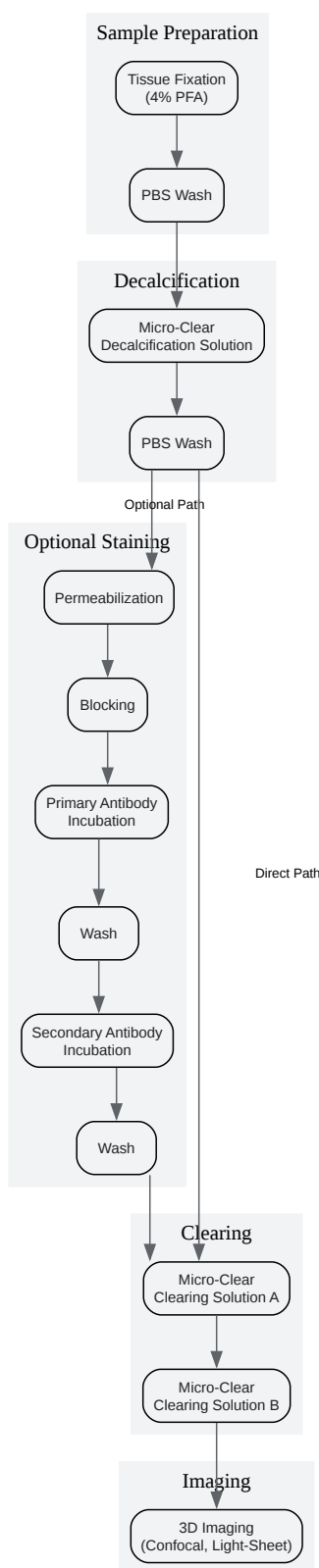
The following table provides estimated incubation times for various tissue types. These are starting points and may require optimization based on sample size and density.

Tissue Type	Sample Size	Decalcification Time (Days)	Clearing Solution A (Hours)	Clearing Solution B (Hours)
Mouse Femur	Whole	7-14	24	12
Mouse Mandible	Whole	5-10	12	6
Zebrafish Larva	Whole (5 dpf)	1-2	6	3
Organoid (Bone)	2 mm diameter	2-3	8	4

Visualized Workflows and Mechanisms

5.1. Experimental Workflow

The following diagram illustrates the complete workflow for the **Micro-Clear** protocol, from initial sample preparation to final imaging.

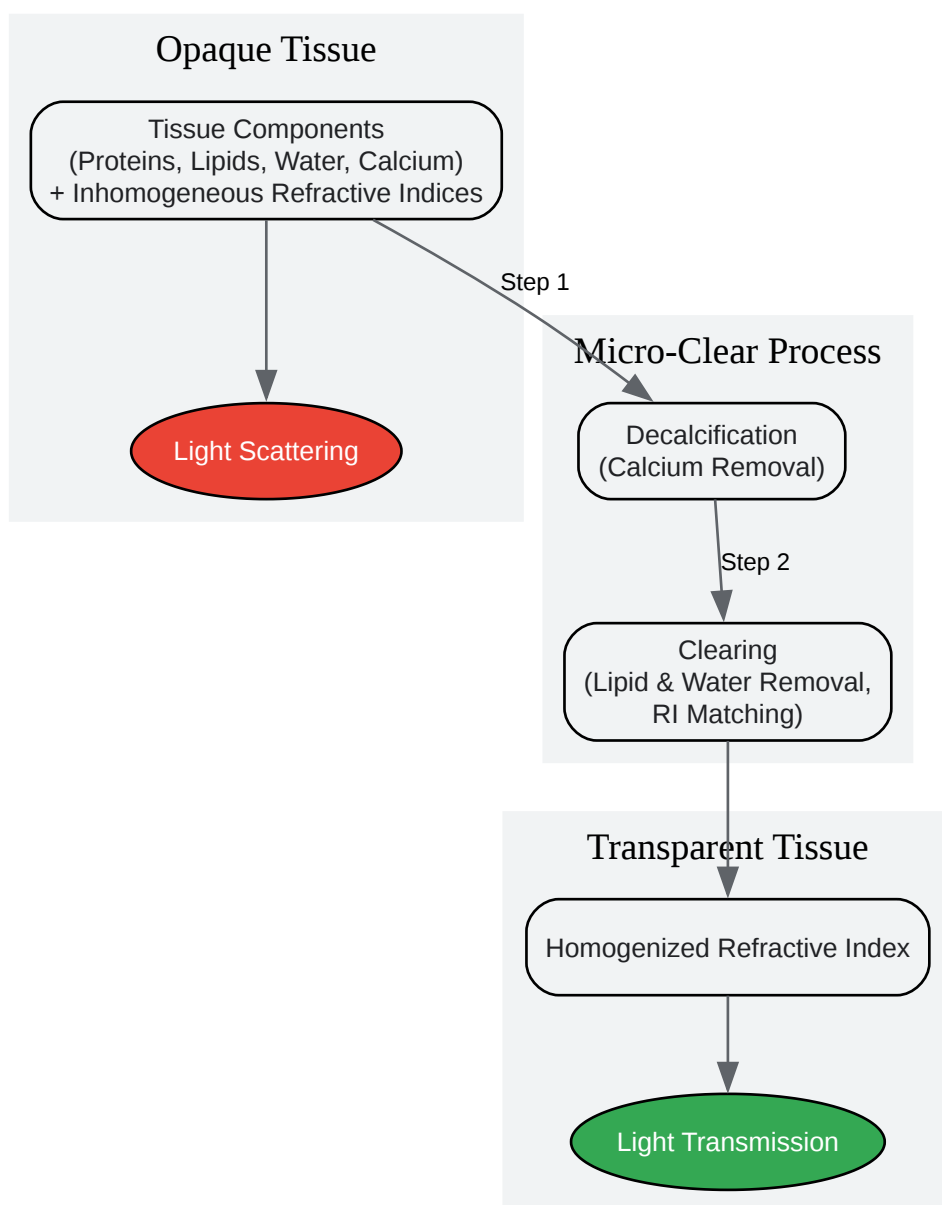


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Caption: **Micro-Clear** experimental workflow.

5.2. Mechanism of Action

The diagram below outlines the conceptual mechanism by which **Micro-Clear** achieves tissue transparency.



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Caption: Mechanism of **Micro-Clear** tissue clearing.

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